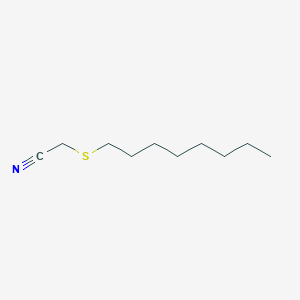
Acetonitrile, 2-(octylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(OCTYLSULFANYL)METHYL CYANIDE is an organic compound characterized by the presence of an octylsulfanyl group attached to a methyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OCTYLSULFANYL)METHYL CYANIDE typically involves the reaction of octylthiol with a suitable cyanide source under controlled conditions. One common method is the nucleophilic substitution reaction where octylthiol reacts with methyl cyanide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (OCTYLSULFANYL)METHYL CYANIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the potential toxicity of cyanide compounds, and closed systems are often employed to minimize exposure and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(OCTYLSULFANYL)METHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions where the cyanide group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, tetrahydrofuran (THF), low to moderate temperatures.
Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
(OCTYLSULFANYL)METHYL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (OCTYLSULFANYL)METHYL CYANIDE involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfur atom in the octylsulfanyl group can undergo oxidation-reduction reactions, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in both chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
Methyl Cyanide (Acetonitrile): A simpler nitrile compound used as a solvent and intermediate in organic synthesis.
Octylthiol: Contains the octylsulfanyl group but lacks the nitrile functionality.
Thiocyanates: Compounds containing the SCN group, which exhibit different reactivity compared to nitriles.
Uniqueness
(OCTYLSULFANYL)METHYL CYANIDE is unique due to the combination of the octylsulfanyl and nitrile groups, providing a distinct set of chemical properties. This dual functionality allows for diverse reactivity and applications, setting it apart from simpler nitriles and thiols.
Properties
Molecular Formula |
C10H19NS |
|---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
2-octylsulfanylacetonitrile |
InChI |
InChI=1S/C10H19NS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-7,9-10H2,1H3 |
InChI Key |
KKRODIVTOWIBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















